1,4-丁二醇,单乙酸酯

描述

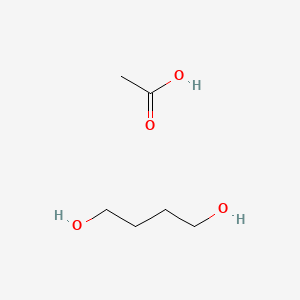

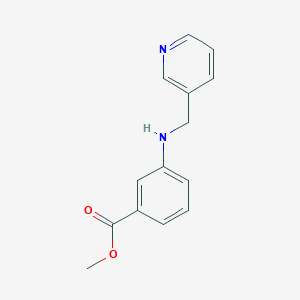

1,4-Butanediol, monoacetate, also known as Butane-1,4-diol, is an organic compound with the formula C6H12O3 . It is a primary alcohol and is a colorless viscous liquid .

Synthesis Analysis

In industrial chemical synthesis, acetylene reacts with two equivalents of formaldehyde to form butyne-1,4-diol. Hydrogenation of butyne-1,4-diol gives butane-1,4-diol . It is also made on an industrial scale from maleic anhydride in the Davy process, which is first converted to the methyl maleate ester, then hydrogenated . A biological route to BD has been commercialized that uses a genetically modified organism . The biosynthesis proceeds via 4-hydroxybutyrate .Molecular Structure Analysis

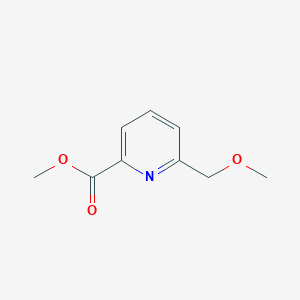

The molecular structure of 1,4-Butanediol, monoacetate is available as a 2D Mol file . The molecular weight of this compound is 132.1577 .Chemical Reactions Analysis

1,4-Butanediol is a highly versatile intermediate capable of undergoing a number of types of chemical reactions leading to an even wider range of useful products including polyurethanes, engineering resin PBT, spandex intermediate PTMEG, NMP solvent, and polyvinyl pyrrolidone (PVP), a water-soluble polymer used in various personal care and pharmaceutical applications .Physical And Chemical Properties Analysis

1,4-Butanediol is a colorless, odorless liquid, soluble in water and many organic solvents . Its molecular formula is C4H10O2, and it has a molecular weight of 90.12 g/mol . The boiling point of BDO is around 230°C, with a melting point of approximately 20°C .科学研究应用

生物技术生产

大肠杆菌中的代谢工程:1,4-丁二醇(BDO)是一种重要的商品化学品,传统上由石油和天然气生产。最近的进展使其能够利用转基因大肠杆菌从可再生的碳水化合物原料中生产。这种生物技术方法利用代谢工程和基于系统的方法,从各种糖源生产 BDO,展示了一种可持续的传统方法替代方案(Yim 等,2011)。

在大肠杆菌中开发从头合成途径:基于系统工程的概念,研究人员在大肠杆菌中实施了 BDO 生产的从头合成途径。该方法分配了用于生长和 BDO 生产的碳利用,展示了一种可以自主生产 BDO 的模块化开发(Liu 和 Lu,2015)。

化学合成和催化

由 1,4-环氧赤藓糖合成 1,4-丁二醇:研究表明,使用单金属混合催化剂,有可能由 1,4-环氧赤藓糖合成 1,4-丁二醇。该方法实现了 1,4-丁二醇的高产率,表明了高效工业生产方法的潜力(Wang 等,2019)。

由 1,4-丁二醇生产均烯醇:已经研究了 1,4-丁二醇在 ZrO2 催化剂上的催化脱水,揭示了在特定温度下 3-丁烯-1-醇和四氢呋喃 (THF) 的有效生产。该过程突出了 1,4-丁二醇在化学合成中的多功能性(Yamamoto 等,2005)。

生物升级和环境应用

丁二醇在铜绿假单胞菌中的代谢:对 1,4-丁二醇在铜绿假单胞菌中的代谢的研究对生物升级具有重要意义,特别是在处理不可回收塑料方面。了解 1,4-丁二醇的微生物代谢可以实现塑料单体的有效生物技术增值(Li 等,2020)。

使用 1,4-丁二醇的氧化还原生物催化:1,4-丁二醇已被证明是 NAD(P)H 依赖性氧化还原生物催化中的有效共底物。该应用突出了其在更高效和更环保的化学过程中的潜力(Kara 等,2013)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

acetic acid;butane-1,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2.C2H4O2/c5-3-1-2-4-6;1-2(3)4/h5-6H,1-4H2;1H3,(H,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXGZPUCDKOQDDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C(CCO)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90784665 | |

| Record name | Acetic acid--butane-1,4-diol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90784665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Butanediol, monoacetate | |

CAS RN |

35435-68-8 | |

| Record name | Acetic acid--butane-1,4-diol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90784665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 5-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)pentanoate](/img/structure/B3262337.png)

![6-Bromo-3-methylbenzo[d]thiazol-2(3H)-one](/img/structure/B3262353.png)